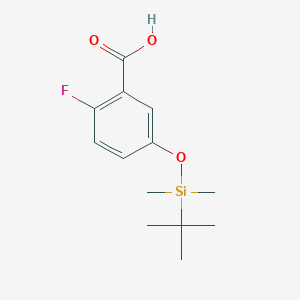

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a chemical compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to a benzoic acid derivative

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid typically involves the protection of the hydroxyl group on a benzoic acid derivative using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture interference .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions, leading to higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzoic acid derivatives.

Applications De Recherche Scientifique

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a compound that has garnered attention in various scientific research fields due to its unique chemical properties and potential applications. This article explores its applications across different domains, including medicinal chemistry, materials science, and analytical chemistry.

Drug Development

One of the primary applications of this compound is in drug development. The compound has been investigated for its potential as an intermediate in synthesizing biologically active molecules. For instance, the TBDMS group can be removed under mild conditions to yield functionalized benzoic acids that may exhibit therapeutic properties against various diseases, including cancer and inflammation.

Synthesis of Active Pharmaceutical Ingredients

The compound serves as a versatile building block in the synthesis of active pharmaceutical ingredients (APIs). Its ability to undergo various chemical transformations allows researchers to modify its structure to enhance pharmacological activity or improve bioavailability. This adaptability is crucial in the iterative process of drug design.

Polymer Chemistry

This compound has potential applications in polymer chemistry, particularly in the development of novel materials with tailored properties. The compound can be utilized to create functionalized polymers that exhibit specific characteristics, such as improved thermal stability or enhanced mechanical properties.

Coatings and Adhesives

The presence of fluorine in the compound contributes to its hydrophobicity and chemical resistance, making it suitable for use in coatings and adhesives. These materials can find applications in industries where durability and resistance to environmental factors are critical.

Chromatographic Techniques

In analytical chemistry, this compound is employed as a derivatizing agent for chromatographic analysis. The TBDMS group enhances the volatility and detectability of analytes during gas chromatography (GC) or liquid chromatography (LC), facilitating the quantification of compounds that are otherwise challenging to analyze.

Mass Spectrometry

The compound's ability to form stable adducts with various analytes makes it valuable in mass spectrometry applications. It aids in the identification and quantification of target compounds within complex mixtures, such as biological samples or environmental matrices.

Case Study 1: Synthesis of Anticancer Agents

A study demonstrated the use of this compound as a precursor for synthesizing novel anticancer agents. Researchers modified the compound to introduce various functional groups, leading to derivatives that exhibited significant cytotoxicity against cancer cell lines.

Case Study 2: Development of Fluorinated Polymers

Another research project focused on utilizing this compound in creating fluorinated polymers with enhanced surface properties. The resulting materials showed excellent water repellency and chemical resistance, making them suitable for applications in protective coatings.

Mécanisme D'action

The mechanism of action of 5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid involves the protection of hydroxyl groups, which prevents unwanted side reactions during chemical synthesis. The TBDMS group is stable under a variety of conditions but can be selectively removed using fluoride ions or acidic conditions . This selective deprotection allows for precise control over the synthesis of complex molecules.

Comparaison Avec Des Composés Similaires

Similar Compounds

Trimethylsilyl ether (TMS): Commonly used as a protecting group for alcohols but less stable than TBDMS.

Tert-butyldiphenylsilyl ether (TBDPS): More stable than TBDMS but bulkier, making it less suitable for sterically hindered substrates.

Triisopropylsilyl ether (TIPS): Offers high stability but is more challenging to introduce and remove compared to TBDMS.

Uniqueness

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid stands out due to its balance of stability and ease of removal. The TBDMS group provides sufficient protection under various conditions while being relatively easy to deprotect when needed, making it a versatile choice in organic synthesis .

Activité Biologique

5-((Tert-butyldimethylsilyl)oxy)-2-fluorobenzoic acid is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and research findings.

- Molecular Formula : C12H17F O3Si

- Molecular Weight : 270.18 g/mol

- CAS Number : 1150114-53-6

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural features, particularly the presence of the tert-butyldimethylsilyl (TBDMS) group and the fluorine atom. These modifications can influence the compound's interaction with biological targets, such as enzymes and receptors.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For example, derivatives of benzoic acid have shown varying degrees of inhibition against enzymes like methyltransferases, which play crucial roles in cellular processes.

- Membrane Permeability : The TBDMS group enhances lipophilicity, improving membrane permeability. This characteristic is vital for compounds intended for therapeutic use, as it facilitates cellular uptake.

Case Studies and Experimental Data

- In Vitro Studies : In a study assessing the biological activity of related benzoic acid derivatives, compounds with similar structural modifications exhibited significant enzyme inhibition. For instance, compounds that retained a carboxylic acid group showed better interaction with target enzymes compared to those with modifications that altered charge distribution .

- Cellular Uptake Mechanisms : Research on the uptake mechanisms of benzoic acid derivatives indicates that structural modifications can enhance or impede cellular absorption. The introduction of lipophilic groups like TBDMS has been shown to increase uptake efficiency in cell lines such as A549 .

- Comparative Analysis : A comparative analysis of various benzoic acid derivatives revealed that those with polar substituents at optimal positions on the benzene ring demonstrated enhanced inhibitory activity against target enzymes. The introduction of fluorine at the 2-position was found to modulate activity significantly, often resulting in decreased potency due to steric hindrance .

Data Tables

| Compound | Molecular Weight | Inhibition Potency (nM) | Membrane Permeability |

|---|---|---|---|

| 5-((TBDMS)O)-2-fluorobenzoic acid | 270.18 | Varies by modification | Enhanced |

| Related Compound A | 250.15 | 350 | Moderate |

| Related Compound B | 260.20 | 270 | Low |

Propriétés

IUPAC Name |

5-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FO3Si/c1-13(2,3)18(4,5)17-9-6-7-11(14)10(8-9)12(15)16/h6-8H,1-5H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXQMTKIDPTVPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.